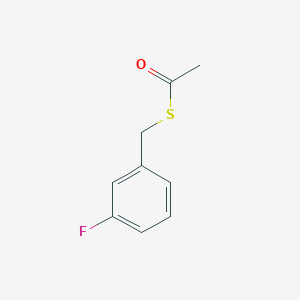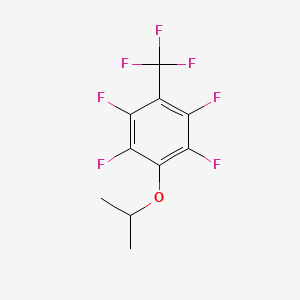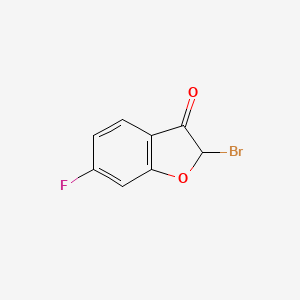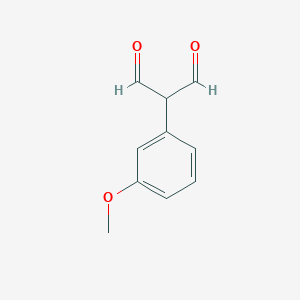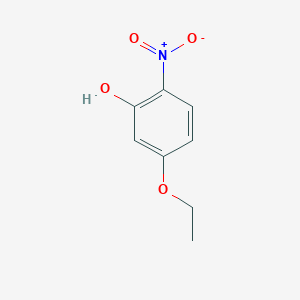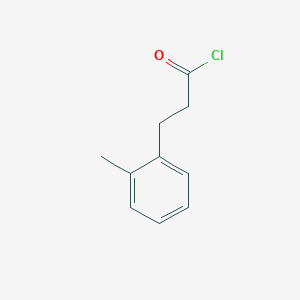![molecular formula C13H19NO4 B3043460 (1R,2R,3S,4S)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 871357-91-4](/img/structure/B3043460.png)
(1R,2R,3S,4S)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Overview
Description
The compound is a derivative of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid . The bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a type of norbornene carboxylic acid .
Synthesis Analysis
While specific synthesis methods for this compound were not found, general methods for synthesizing similar compounds involve halogen-metal exchange using butyllithium followed by addition of the appropriate tin halide .Molecular Structure Analysis
The molecular formula of the parent compound, bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, is C8H10O2 . The specific structure of the requested compound could not be found.Physical and Chemical Properties Analysis
The parent compound, bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, is a liquid at 20 degrees Celsius and has a molecular weight of 138.17 . It should be stored under inert gas .Scientific Research Applications
Synthesis and Characterization
- The compound has been utilized in the synthesis of novel amino acid derivatives, demonstrating its role in expanding the toolkit for peptide-based drug discovery. For instance, the synthesis of constrained peptidomimetic compounds, which are valuable for structure-activity studies, involves the use of tert-butoxycarbonylamino groups for protecting amino functions during synthesis processes (Mandal et al., 2005).
Enantioselective Synthesis
- Research has explored its use in enantioselective synthesis processes, which are critical for creating compounds with specific chiral properties. This is particularly relevant in the development of pharmaceuticals where the chirality of a compound can significantly impact its biological activity (Campbell et al., 2009).
Novel Conformationally Locked Nucleosides
- It has been involved in the synthesis of novel conformationally locked carbocyclic nucleosides, which are of interest in the field of antiviral and anticancer research. These nucleosides mimic natural DNA or RNA structures but possess altered conformational dynamics, potentially leading to unique biological activities (Hřebabecký et al., 2006).
Asymmetric Diels–Alder Reactions
- The compound has been used in studies focusing on asymmetric Diels–Alder reactions, which are a cornerstone of synthetic organic chemistry, allowing for the efficient construction of complex, chiral molecules. These reactions have wide-ranging applications in the synthesis of natural products and pharmaceuticals (Songis et al., 2007).
Biological Activity Studies
- There is also interest in the biological activity of derivatives of similar structures, suggesting potential applications in the development of new therapeutic agents. Research in this area can provide insights into the bioactivity of these compounds and their potential uses in medicine (Pachuta-Stec et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
(1R,2R,3S,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-10-8-5-4-7(6-8)9(10)11(15)16/h4-5,7-10H,6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8+,9+,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMJBHUNSHDFPT-JLIMGVALSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CC(C1C(=O)O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1[C@H]2C[C@@H]([C@H]1C(=O)O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


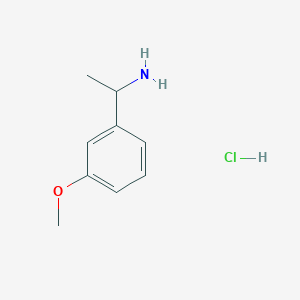
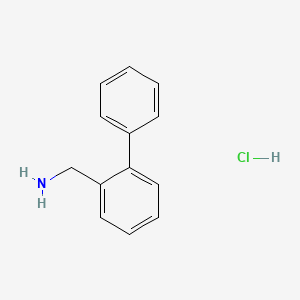
![(R)-2-methyl-N-[(1E)-(pyridin-3-yl)methylidene]propane-2-sulfinamide](/img/structure/B3043382.png)
![2-[3-(Benzyloxy)-4-ethoxyphenyl]acetic Acid](/img/structure/B3043383.png)

